

Technical Guide: Physicochemical Properties of Substituted Benzaldehydes

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Compound of Interest

Compound Name: *3-Fluoro-4,5-dimethoxybenzaldehyde*

Cat. No.: *B1330771*

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Introduction

This technical guide provides a comparative analysis of the physicochemical properties of fluorinated and methoxylated benzaldehyde derivatives. While the primary focus of this inquiry is **3-Fluoro-4,5-dimethoxybenzaldehyde**, a definitive melting point for this specific compound (CAS 71924-61-3) is not readily available in public literature or supplier specifications at this time. To provide a valuable resource, this document presents data on structurally related compounds, offering insights into the potential properties of the target molecule. The methodologies for determining these properties, where available, are also outlined.

Comparative Physicochemical Data

The following table summarizes the available physical and chemical data for **3-Fluoro-4,5-dimethoxybenzaldehyde** and a selection of structurally similar benzaldehyde derivatives. This comparative approach allows for an estimation of the target compound's properties based on the influence of its functional groups.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
3-Fluoro-4,5-dimethoxybenzaldehyde	71924-61-3	C ₉ H ₉ FO ₃	184.16	Not Available
2-Fluoro-4,5-dimethoxybenzaldehyde	71924-62-4	C ₉ H ₉ FO ₃	184.17	98 - 101[1]
3-Fluoro-4-methoxybenzaldehyde	351-54-2	C ₈ H ₇ FO ₂	154.14	34 - 35[2]
3-Chloro-4,5-dimethoxybenzaldehyde	Not Available	C ₉ H ₉ ClO ₃	200.62	Not Available
3,4-Dimethoxybenzaldehyde	120-14-9	C ₉ H ₁₀ O ₃	166.17	40 - 43
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde	79418-78-3	C ₈ H ₇ FO ₃	170.14	Not Available

Experimental Protocols

The determination of a compound's melting point is a fundamental experimental procedure in chemistry, crucial for identification and purity assessment. A standard and widely accepted methodology for this determination is outlined below.

Protocol: Melting Point Determination by Capillary Method

Objective: To determine the melting point range of a solid organic compound.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Sample of the compound

Procedure:

- **Sample Preparation:** A small amount of the crystalline compound is finely ground using a mortar and pestle to ensure a uniform particle size.
- **Capillary Tube Packing:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm in height is achieved.
- **Apparatus Setup:** The packed capillary tube is placed into the heating block of the melting point apparatus.
- **Heating and Observation:**
 - The apparatus is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
 - The sample is observed closely through the magnifying lens.
- **Data Recording:**
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

- The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.
- Purity Assessment: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

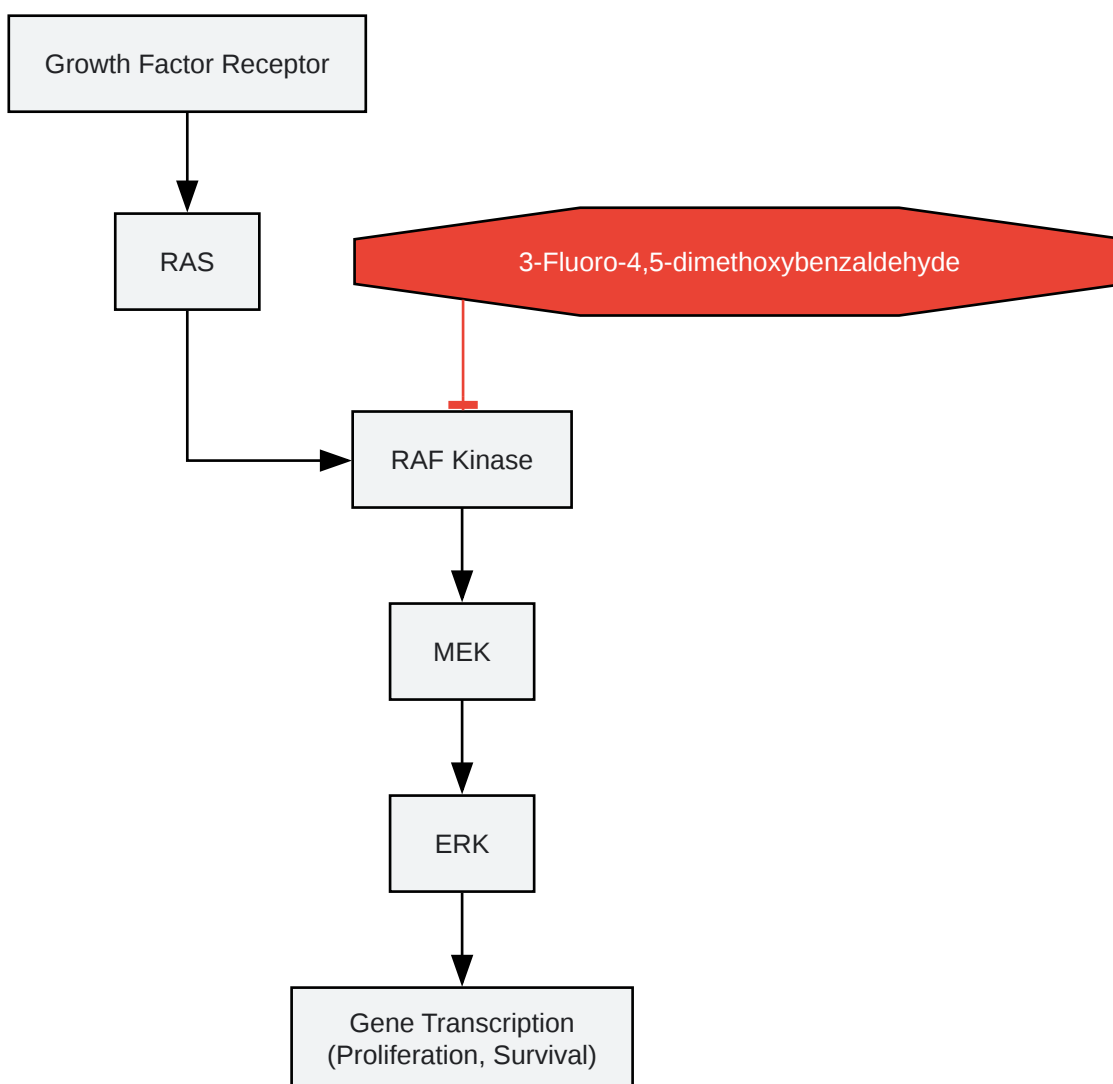
Logical Workflow for Compound Characterization

The process of characterizing a novel or uncharacterized compound like **3-Fluoro-4,5-dimethoxybenzaldehyde** follows a logical progression of experimental and analytical steps. The following diagram illustrates a typical workflow.

A typical workflow for the characterization of a chemical compound.

Signaling Pathway Analysis (Hypothetical)

Given the structural motifs present in **3-Fluoro-4,5-dimethoxybenzaldehyde**, it could potentially interact with various biological pathways. For instance, many benzaldehyde derivatives are investigated for their roles as enzyme inhibitors or receptor modulators. If this compound were found to inhibit a specific kinase, a diagram illustrating its point of intervention in a signaling cascade could be constructed as follows.



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Hypothetical inhibition of the RAF kinase by the title compound.

Conclusion

While a definitive melting point for **3-Fluoro-4,5-dimethoxybenzaldehyde** remains to be experimentally determined and published, the data from structurally related compounds provide a valuable framework for estimating its physicochemical properties. The experimental protocols and logical workflows presented here offer a standardized approach for the characterization of this and other novel chemical entities. Further research is warranted to fully elucidate the physical and biological properties of **3-Fluoro-4,5-dimethoxybenzaldehyde**.

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